molecular formula C17H9BrF3NO3 B2545399 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide CAS No. 128171-56-2

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

Cat. No.: B2545399
CAS No.: 128171-56-2
M. Wt: 412.162
InChI Key: POVQKPJJOIUAIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Scientific Research Applications

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .

Future Directions

The future directions of this compound could involve further exploration of its synthesis methods and potential biological properties . There has been considerable research with coumarins being tested for various biological properties , which could provide a direction for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide typically involves the following steps:

    Bromination: The starting material, a chromene derivative, undergoes bromination to introduce the bromine atom at the 6th position.

    Oxidation: The brominated intermediate is then oxidized to form the 2-oxo group.

    Amidation: The final step involves the reaction of the oxidized intermediate with 3-(trifluoromethyl)aniline to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce a variety of functional groups.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    6-bromo-2-oxo-N-phenylchromene-3-carboxamide: Similar structure but lacks the trifluoromethyl group on the phenyl ring.

Uniqueness

The presence of the trifluoromethyl group in 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide enhances its lipophilicity and metabolic stability, making it a unique compound with potentially improved biological activity and pharmacokinetic properties compared to its analogs.

Properties

IUPAC Name

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrF3NO3/c18-11-4-5-14-9(6-11)7-13(16(24)25-14)15(23)22-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVQKPJJOIUAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.